molecular formula C10H19NO5 B12283677 N-Boc-5-hydroxy-DL-norvaline

N-Boc-5-hydroxy-DL-norvaline

Cat. No.: B12283677
M. Wt: 233.26 g/mol
InChI Key: XKNSMPKNTBHIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: N-Boc-5-hydroxy-DL-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield 5-hydroxy-4-oxo-L-norvaline, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

N-Boc-5-hydroxy-DL-norvaline has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules. In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is a key intermediate in the production of pharmaceuticals such as eletriptan and saxagliptin . Additionally, it has industrial applications in the synthesis of chiral intermediates and other valuable compounds .

Mechanism of Action

The mechanism of action of N-Boc-5-hydroxy-DL-norvaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Boc-5-hydroxy-DL-norvaline can be compared with other similar compounds, such as 5-hydroxy-4-oxo-L-norvaline and γ-oxonorvaline. These compounds share structural similarities but differ in their chemical properties and applications. For example, 5-hydroxy-4-oxo-L-norvaline has been studied for its antitubercular and antifungal properties, while γ-oxonorvaline is used for site-specific protein modification . The unique combination of a tert-butoxycarbonyl group and a hydroxy group in this compound makes it particularly valuable for certain synthetic and research applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse synthetic routes, and wide range of applications make it an important subject of study and utilization in modern research and industry.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

XKNSMPKNTBHIIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)C(=O)O

Origin of Product

United States

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